Methyl 3-nitrobenzenesulfonate Methyl 3-nitrobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 6214-21-7
VCID: VC21343162
InChI: InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
SMILES: COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Molecular Formula: C7H7NO5S
Molecular Weight: 217.2 g/mol

Methyl 3-nitrobenzenesulfonate

CAS No.: 6214-21-7

Cat. No.: VC21343162

Molecular Formula: C7H7NO5S

Molecular Weight: 217.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 3-nitrobenzenesulfonate - 6214-21-7

CAS No. 6214-21-7
Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
IUPAC Name methyl 3-nitrobenzenesulfonate
Standard InChI InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Standard InChI Key SWKKKZKIPZOMBG-UHFFFAOYSA-N
SMILES COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Canonical SMILES COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Chemical Structure and Physical Properties

Methyl 3-nitrobenzenesulfonate’s structure comprises a benzene ring with a nitro group (-NO₂) at position 3 and a methyl sulfonate ester (-OSO₂OCH₃) at position 1. This configuration creates a planar aromatic system with electron-withdrawing effects from both substituents, influencing its reactivity.

PropertyValue
Molecular FormulaC₇H₇NO₅S
Molecular Weight217.2 g/mol
IUPAC NameMethyl 3-nitrobenzenesulfonate
InChI KeySWKKKZKIPZOMBG-UHFFFAOYSA-N
Melting Point~50–51°C
Boiling Point~187–190°C
StateColorless or light yellow solid

The nitro group enhances the electron-deficient nature of the aromatic ring, while the methyl sulfonate ester facilitates participation in nucleophilic substitution reactions.

Synthesis Methods

Methyl 3-nitrobenzenesulfonate is synthesized through two primary routes:

Sulfonation of Nitrobenzene

A patented method involves sulfonating nitrobenzene with chlorosulfonic acid (ClSO₃H) in the presence of a catalyst (e.g., sodium tungstate) . The reaction proceeds as follows:

  • Sulfonation: Nitrobenzene reacts with chlorosulfonic acid at 90–150°C for 2–5 hours, generating 3-nitrobenzenesulfonic acid and HCl gas.

  • Neutralization: The reaction mixture is treated with sodium alkali (e.g., Na₂CO₃) to form sodium 3-nitrobenzenesulfonate.

  • Esterification: The sodium salt is converted to the methyl ester via methanol esterification.

Example Reaction Conditions :

ParameterValue
Molar Ratio (Nitrobenzene:ClSO₃H)1:0.4–0.6
Temperature110–130°C (optimal)
Reaction Time5 hours
Byproduct RecoveryNitrobenzene (99.2% purity)

This method minimizes residual ClSO₃H and enables efficient recycling of nitrobenzene .

Direct Esterification

3-Nitrobenzenesulfonic acid is directly esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄). The reaction is exothermic and requires controlled heating to avoid side reactions.

Chemical Reactivity and Reaction Pathways

Methyl 3-nitrobenzenesulfonate participates in diverse reactions due to its sulfonate group and nitro substituent. Key transformations include:

Nucleophilic Substitution (SN²)

The sulfonate ester undergoes substitution with nucleophiles (e.g., Br⁻, CN⁻) under mild conditions. For example:
Reaction:
C₇H₇NO₅S+NuC₇H₆NO₅Nu+CH₃OH\text{C₇H₇NO₅S} + \text{Nu}^- \rightarrow \text{C₇H₆NO₅Nu} + \text{CH₃OH}
This reactivity is exploited in synthesizing aryl sulfonamide derivatives.

Reduction Reactions

The nitro group is reduced to an amine using catalysts like Raney nickel (H₂/Pd) or LiAlH₄. The sulfonate ester remains intact, yielding 3-aminobenzenesulfonate methyl ester, a precursor to pharmaceutical intermediates.

Oxidation

Ozonolysis or oxidative cleavage of the benzene ring generates sulfonic acid derivatives, though this pathway is less common due to ring stability.

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 3-nitrobenzenesulfonate serves as a building block for:

  • Anticancer agents: Sulfonamide derivatives inhibit carbonic anhydrase enzymes.

  • Antibacterial compounds: Nitro groups enhance antimicrobial activity against Gram-positive bacteria.

Dye and Pigment Production

The compound is a precursor to azo dyes and rhodamine derivatives. Its nitro group directs electrophilic substitution to specific positions, enabling controlled colorant synthesis .

Industrial Chemicals

  • Rust removers: Used in formulations to dissolve iron oxides.

  • Electroplating agents: Facilitates nickel removal in metal finishing .

ParameterGuideline
PPEGloves, goggles, lab coat
VentilationFume hood required
StorageCool, dry, away from strong bases
Waste DisposalNeutralize with NaOH, dispose per regulations

The compound is stable under standard conditions but decomposes upon prolonged heating, releasing toxic fumes (e.g., SO₃, NO₂).

Research Findings and Innovations

Process Optimization

A patented method reduces chlorosulfonic acid usage by 40–60% compared to traditional sulfonation, lowering costs and waste . Key improvements include:

  • Nitrobenzene recovery: Up to 99.2% purity via oil-water separation.

  • Byproduct management: HCl gas is absorbed in water and recycled .

Micellar Catalysis

Studies on analogous sulfonates reveal that surfactants (e.g., SDS) accelerate substitution reactions by stabilizing transition states, suggesting potential for enhanced reactivity in micellar systems.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsReactivityApplications
Methyl 4-nitrobenzenesulfonatePara nitro, methyl esterLower SN² reactivity than meta isomerDye intermediates, pharmaceuticals
Sodium 3-nitrobenzenesulfonateSodium salt, meta nitroHigher solubility, used in aqueous reactionsRust removers, electroplating
3-Nitrobenzenesulfonic acidFree acid, meta nitroRequires esterification for stabilityDirect sulfonation feedstock

The meta nitro configuration in methyl 3-nitrobenzenesulfonate enhances steric hindrance, directing electrophilic attacks to specific positions while maintaining moderate solubility .

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